1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
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Overview
Description
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The piperazine core is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzenesulfonyl group can act as an electrophilic center, while the thiophen-2-ylmethyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrobenzenesulfonyl)piperazine: Lacks the thiophen-2-ylmethyl group.
4-[(Thiophen-2-yl)methyl]piperazine: Lacks the nitrobenzenesulfonyl group.
1-(2-Methylbenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine: Has a methyl group instead of a nitro group on the benzenesulfonyl moiety.
Uniqueness
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine is unique due to the presence of both the nitrobenzenesulfonyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O4S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)14-5-1-2-6-15(14)24(21,22)17-9-7-16(8-10-17)12-13-4-3-11-23-13/h1-6,11H,7-10,12H2 |
InChI Key |
PTWZAUQWWDXPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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